molecular formula C12H15N3O4S B4284812 N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B4284812
M. Wt: 297.33 g/mol
InChI Key: BBZBDAVNEXUZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of drugs known as phosphodiesterase 4 (PDE4) inhibitors, which have been shown to improve cognitive function in animal models of Alzheimer's disease. TAK-915 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of cognitive impairment.

Mechanism of Action

TAK-915 works by inhibiting the activity of phosphodiesterase 4 (N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide, TAK-915 increases the levels of cAMP and cGMP in the brain, which leads to the activation of signaling pathways that are involved in learning and memory.
Biochemical and Physiological Effects:
TAK-915 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to increasing cAMP and cGMP levels in the brain, TAK-915 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. TAK-915 has also been shown to decrease the levels of inflammatory cytokines in the brain, which are thought to contribute to the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

TAK-915 has several advantages for use in lab experiments. The drug is orally bioavailable, which makes it easy to administer to animals. TAK-915 has also been shown to have a good safety profile in preclinical studies. However, there are also some limitations to the use of TAK-915 in lab experiments. The drug has a short half-life in the body, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, the optimal dose of TAK-915 for use in animal models of Alzheimer's disease has not yet been established.

Future Directions

There are several potential future directions for the development of TAK-915. One direction is to further investigate the optimal dose and dosing regimen for the drug in animal models of Alzheimer's disease. Another direction is to investigate the effects of TAK-915 in combination with other drugs that are currently used to treat Alzheimer's disease, such as cholinesterase inhibitors and memantine. Additionally, TAK-915 could be investigated for the treatment of other cognitive disorders, such as Parkinson's disease dementia and vascular dementia. Finally, the safety and efficacy of TAK-915 in human clinical trials will need to be further investigated before the drug can be approved for use in patients with cognitive impairment.

Scientific Research Applications

TAK-915 has been extensively studied in preclinical models of Alzheimer's disease. In a study published in the Journal of Pharmacology and Experimental Therapeutics, TAK-915 was shown to improve cognitive function in a mouse model of Alzheimer's disease. The drug was administered orally and was found to improve working memory and spatial learning in the mice. Another study published in the Journal of Alzheimer's Disease showed that TAK-915 improved cognitive function in a rat model of Alzheimer's disease. The drug was found to improve working memory and attention in the rats.

properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-8(10-5-3-7-18-10)15-20(16,17)11-6-2-4-9-12(11)14-19-13-9/h2,4,6,8,10,15H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZBDAVNEXUZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 2
N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 3
N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 5
N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 6
N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.